REACTION_CXSMILES
|
CS(Cl)(=O)=O.O[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=1[CH2:17][CH2:18]O.C([N:22](CC)CC)C.N>C(Cl)Cl.C1COCC1.C1(C)C=CC=CC=1>[N+:14]([C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[CH2:7][NH:22][CH2:18][CH2:17]2)([O-:16])=[O:15]
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=C(C=C1)[N+](=O)[O-])CCO
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Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
24 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction after 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
reaction mixture
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Type
|
WASH
|
Details
|
was washed with 10% aqueous HCL, saturated aqueous sodium bicarbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate, methylene chloride
|
Type
|
CUSTOM
|
Details
|
removed under vacuum and chased with THF (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
The product 1.9 g was employed directly in the next reaction without further purification
|
Type
|
DISTILLATION
|
Details
|
ammonia distilled out
|
Type
|
CUSTOM
|
Details
|
solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product (786 mg, 82%)
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through magnesium sulfate, and solvent
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCNCC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 721 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |